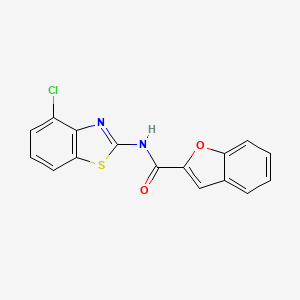
N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide, also known as A-769662, is a potent activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that regulates various metabolic pathways, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes, obesity, and cancer.
Mecanismo De Acción
N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide activates AMPK by binding to the regulatory subunit of the enzyme, leading to conformational changes that allow for phosphorylation of the catalytic subunit. This results in the activation of AMPK and downstream signaling pathways that regulate metabolism and cell growth.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects, including:
- Increased glucose uptake and insulin sensitivity
- Increased fatty acid oxidation and mitochondrial biogenesis
- Induction of apoptosis in cancer cells
- Decreased inflammation and oxidative stress
- Improved cognitive function and neuroprotection
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide has several advantages for use in lab experiments, including its potency and selectivity for AMPK activation, as well as its ability to penetrate cell membranes and reach intracellular targets. However, there are also limitations to its use, such as its potential for off-target effects and the need for careful dosing and administration to avoid toxicity.
Direcciones Futuras
There are several potential future directions for research on N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide and AMPK activation, including:
- Development of more potent and selective AMPK activators
- Investigation of the effects of AMPK activation on aging and age-related diseases
- Exploration of the role of AMPK in cancer metabolism and therapy
- Identification of novel downstream targets of AMPK signaling
- Translation of preclinical findings into clinical applications for metabolic disorders and cancer.
Métodos De Síntesis
N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide can be synthesized using a multi-step process, starting from 4-nitroaniline and 4-ethylphenol. The first step involves the reduction of 4-nitroaniline to 4-anilinophenylamine, which is then reacted with 2-bromo-4-ethylphenol to form the intermediate compound. The final step involves the acetylation of the intermediate compound using acetic anhydride and pyridine to yield N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide has been widely used in scientific research to investigate the role of AMPK in various biological processes. It has been shown to promote glucose uptake in skeletal muscle cells, increase insulin sensitivity in adipocytes, and induce apoptosis in cancer cells. N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide has also been used to study the effects of AMPK activation on mitochondrial function and oxidative stress.
Propiedades
IUPAC Name |
N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-2-17-8-14-21(15-9-17)26-16-22(25)24-20-12-10-19(11-13-20)23-18-6-4-3-5-7-18/h3-15,23H,2,16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCBFTUAKBDMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5728675.png)
![1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B5728682.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]benzenesulfonamide](/img/structure/B5728686.png)

![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5728714.png)
![1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine](/img/structure/B5728720.png)
![5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5728724.png)

![1-{4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5728734.png)
![N-phenyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5728742.png)

![N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5728753.png)
![3-(2-furyl)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5728761.png)
